

InChIKey and molecular formula for (R)-Thionisoxetine hydrochloride

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Compound of Interest

Compound Name: (R)-Thionisoxetine hydrochloride

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An In-depth Technical Guide to (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As the (R)-enantiomer of Thionisoxetine, it demonstrates significantly greater potency than its (S)-counterpart. This technical guide provides a comprehensive overview of **(R)-Thionisoxetine hydrochloride**, including its chemical properties, mechanism of action, key experimental data, and relevant protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuroscience and pharmacology.

Chemical and Physical Properties

(R)-Thionisoxetine hydrochloride is the hydrochloride salt of the (R)-enantiomer of N-methyl-3-(2-methylthiophenoxy)-3-phenylpropylamine. While a specific PubChem entry for the hydrochloride salt of the (R)-enantiomer is not available, the properties of the base molecule are well-characterized.

Property	Value	Source
Molecular Formula	C17H22ClNOS	Derived
InChIKey (Base)	NDVZIUGCCCMZHLG-UHFFFAOYSA-N	[1]
Molecular Weight (Base)	287.4 g/mol	[1]
Molecular Formula (Base)	C17H21NOS	[1] [2]

Mechanism of Action

(R)-Thionisoxetine hydrochloride is a selective inhibitor of the norepinephrine transporter (NET). The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, (R)-Thionisoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at adrenergic receptors is believed to be the primary mechanism underlying its pharmacological effects.

Quantitative Pharmacological Data

(R)-Thionisoxetine has been demonstrated to be a highly potent inhibitor of norepinephrine uptake. The following table summarizes key quantitative data from in vitro and in vivo studies.

Parameter	Value	Species/Tissue	Assay	Source
Ki	0.20 nM	Rat Hypothalamic Synaptosomes	[3H]-Nisoxetine Binding	[3]
ED50	0.21 mg/kg	Rat Hypothalamus	Prevention of 6-OHDA-induced NE depletion	[3]
ED50	3.4 mg/kg	Rat Heart	Prevention of Metaraminol-induced NE depletion	[3]
ED50	1.2 mg/kg	Rat Urethra	Prevention of Metaraminol-induced NE depletion	[3]

Experimental Protocols

[3H]-Nisoxetine Binding Assay in Rat Brain Homogenates

This protocol is adapted from established methods for determining the binding affinity of compounds to the norepinephrine transporter.[4]

Materials:

- Rat brain tissue (e.g., hypothalamus or cortex)
- [3H]-Nisoxetine (radioligand)
- **(R)-Thionisoxetine hydrochloride** (test compound)
- Desipramine or Tomoxetine (for non-specific binding)
- Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

- Wash Buffer: Cold Incubation Buffer
- Glass fiber filters
- Scintillation cocktail and counter

Procedure:

- Tissue Preparation: Homogenize dissected rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in fresh incubation buffer.
- Binding Reaction: In triplicate, incubate the brain homogenate with varying concentrations of **(R)-Thionisoxetine hydrochloride** and a fixed concentration of [3H]-Nisoxetine.
- Total and Non-specific Binding: Determine total binding in the absence of a competitor and non-specific binding in the presence of a high concentration of a known NET inhibitor like desipramine.
- Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 2-4 hours).
- Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the K_i value for **(R)-Thionisoxetine hydrochloride** by analyzing the competition binding data using appropriate software.

In Vivo Norepinephrine Depletion Model

This protocol describes a method to assess the in vivo efficacy of **(R)-Thionisoxetine hydrochloride** in preventing chemically induced norepinephrine depletion.[\[3\]](#)

Materials:

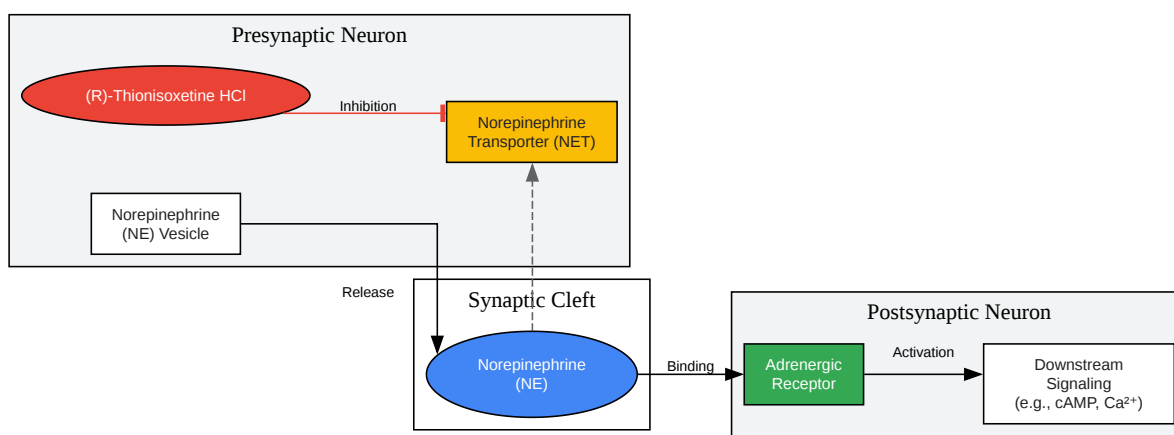
- Male Sprague-Dawley rats
- **(R)-Thionisoxetine hydrochloride**
- 6-Hydroxydopamine (6-OHDA) or Metaraminol
- Vehicle solution
- Anesthesia
- Dissection tools
- High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine quantification

Procedure:

- Animal Dosing: Administer various doses of **(R)-Thionisoxetine hydrochloride** or vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal or oral).
- Induction of NE Depletion: After a specified pretreatment time, administer a neurotoxin to induce norepinephrine depletion.
 - Central Depletion: Intracerebroventricular injection of 6-OHDA.
 - Peripheral Depletion: Systemic administration of metaraminol.
- Tissue Collection: At a designated time point after neurotoxin administration, euthanize the animals and dissect the brain regions of interest (e.g., hypothalamus) or peripheral tissues (e.g., heart, urethra).
- Norepinephrine Quantification: Homogenize the tissues and measure the concentration of norepinephrine using HPLC with electrochemical detection.
- Data Analysis: Calculate the extent of norepinephrine depletion in the vehicle-treated group compared to a control group that did not receive the neurotoxin. Determine the ED50 value of **(R)-Thionisoxetine hydrochloride**, which is the dose required to prevent 50% of the neurotoxin-induced norepinephrine depletion.

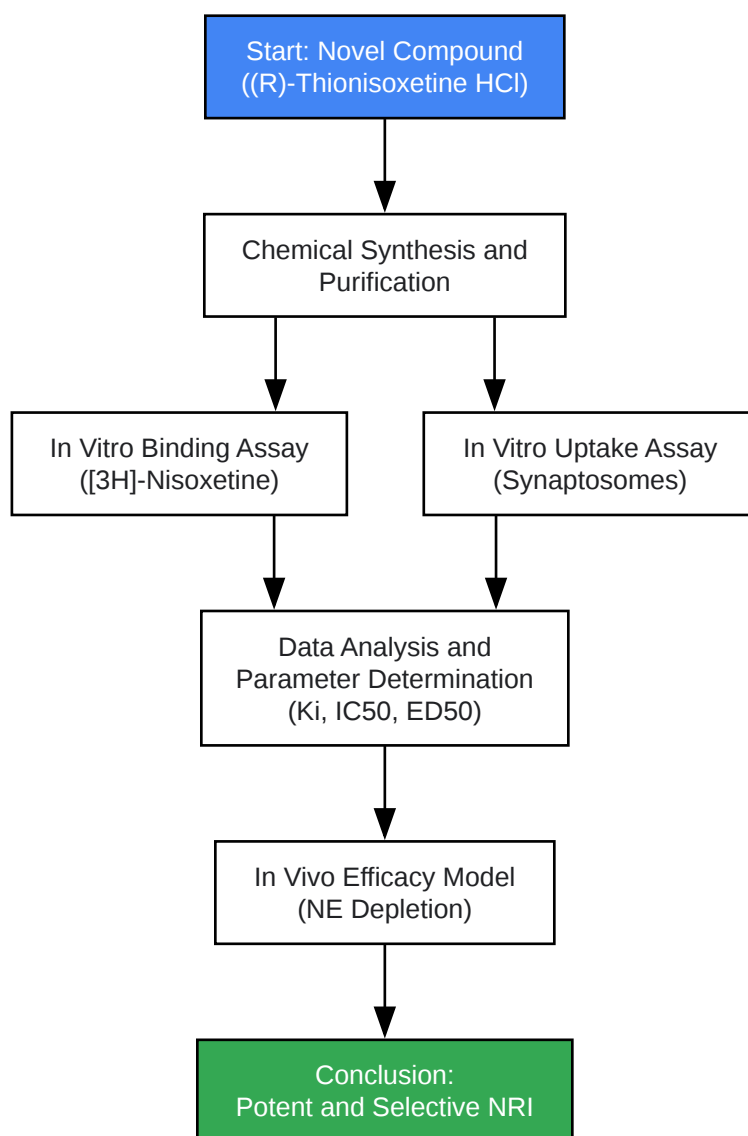
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of norepinephrine reuptake inhibition and a general experimental workflow for characterizing a novel norepinephrine reuptake inhibitor.



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Caption: Proposed mechanism of action for **(R)-Thionisoxetine hydrochloride**.



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References

- 1. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding assays using 3H nisooxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
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